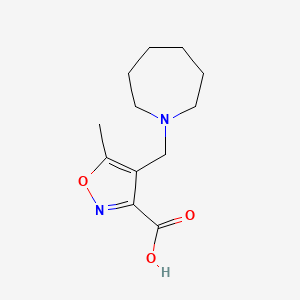

4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid is a heterocyclic molecule that features both isoxazole and azepane rings. This structure is of interest due to its potential biological activity and its use as a building block in medicinal chemistry. The isoxazole ring is a five-membered aromatic heterocycle with oxygen and nitrogen atoms, while the azepane ring is a seven-membered saturated heterocycle containing nitrogen.

Synthesis Analysis

The synthesis of related isoxazole-annulated heterocycles has been explored in various studies. For instance, the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones involves the reaction of benzylamine with acetates of Baylis-Hillman adducts generated from 3-aryl-5-formyl-isoxazole-4-carboxylate . Additionally, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization process catalyzed by Fe(II) . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized in various studies. For example, benzazepine derivatives have been analyzed, revealing hydrogen-bonded assemblies in different dimensions . Such structural analyses are crucial for understanding the conformation and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The reactivity of isoxazole and azepane rings can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions, as demonstrated by the Fe(II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles . Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not directly reported, related compounds provide some context. The solubility, melting points, and stability of isoxazole and azepane derivatives can vary widely depending on the substituents and the overall molecular structure . These properties are essential for the practical use of the compound in chemical synthesis and pharmaceutical applications.

Scientific Research Applications

Anticancer Properties

Isoxazolines, including compounds structurally related to 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid, have been identified as significant in medicinal chemistry due to their anticancer properties. Research highlights the importance of isoxazoline derivatives in natural sources and their synthetic pathways aimed at developing novel anticancer drugs. The structure-activity relationship and stereochemical aspects impacting anticancer activity are crucial areas of study, with the aim of accelerating further research towards new drug development (Kaur, Kumar, Sharma, & Gupta, 2014).

Drug Discovery and Development

Azepane-based motifs have demonstrated a wide range of pharmacological properties, making them vital for discovering new therapeutic agents. The structural diversity of azepane derivatives has led to their inclusion in over 20 FDA-approved drugs for treating various diseases. This review emphasizes recent developments in azepane-based compounds across different therapeutic applications, including anti-cancer, anti-tubercular, and antimicrobial activities, among others. The review also discusses structure-activity relationships (SAR) and molecular docking studies, providing a foundation for future drug discovery efforts (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Synthesis Methodologies

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including isoxazoles, are of significant interest due to their chemical and biological properties. Research has systematized methods for synthesizing these derivatives, exploring their potential in creating bioactive compounds with insectoacaricidal, anti-blastic, and other types of activity. This systematic study underscores the importance of 1,3-azole derivatives in synthesizing complex natural molecules and synthetic drugs, offering new avenues for research and development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Safety and Hazards

properties

IUPAC Name |

4-(azepan-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-9-10(11(12(15)16)13-17-9)8-14-6-4-2-3-5-7-14/h2-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKRPOPMAWEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586167 |

Source

|

| Record name | 4-[(Azepan-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893750-11-3 |

Source

|

| Record name | 4-[(Azepan-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)